7-Chlorofuro[2,3-c]pyridine

Medicinal chemistry HIV-1 non-nucleoside reverse transcriptase inhibitors Stereoselective synthesis

7-Chlorofuro[2,3-c]pyridine is the validated heterocyclic precursor for stereoselective synthesis of furo[2,3-c]pyridine thiopyrimidine HIV-1 NNRTIs, including PNU-142721 — a broad-spectrum inhibitor active against wild-type and drug-resistant variants (Tyr181Cys, Lys103Asn). The 7-chloro substituent enables efficient coupling with 4-amino-6-chloro-2-thiopyrimidine via enzymatic kinetic resolution. This scaffold also provides synthetic entry to TLR8-targeted immunomodulator libraries (proinflammatory cytokine-sparing profile) and B-Raf kinase inhibitor candidates. Regioselective lithiation protocols (n-BuLi/LiDMAE superbase) enable predictable successive functionalization. Batch-specific NMR, HPLC, and GC analytical data are available upon request.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 84400-99-7
Cat. No. B1590564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorofuro[2,3-c]pyridine
CAS84400-99-7
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=CO2)Cl
InChIInChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
InChIKeyYJUYPLVLAHBYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorofuro[2,3-c]pyridine (CAS 84400-99-7): Procurement and Functional Differentiation Guide


7-Chlorofuro[2,3-c]pyridine (CAS 84400-99-7) is a halogenated heteroaromatic building block with the molecular formula C₇H₄ClNO (MW 153.57), characterized by a furan ring fused to a pyridine ring with a chlorine substituent at the 7-position. The compound is commercially available from multiple suppliers with reported purities ranging from 95% to 98%, with batch-specific analytical data (NMR, HPLC, GC) available upon request . Physicochemical properties reported for this compound include a density of 1.4±0.1 g/cm³ and a boiling point of 242.8±20.0 °C at 760 mmHg . The fused furo[2,3-c]pyridine ring system positions this compound as a synthetic intermediate with documented utility in the preparation of non-nucleoside HIV-1 reverse transcriptase inhibitors and other biologically active molecules [1].

Why 7-Chlorofuro[2,3-c]pyridine Cannot Be Arbitrarily Substituted by Other Furopyridine Regioisomers or Halogenated Analogs


The furopyridine scaffold encompasses multiple regioisomeric series—furo[2,3-c]pyridine, furo[3,2-c]pyridine, furo[2,3-b]pyridine, and furo[3,2-b]pyridine—each presenting distinct electronic distribution, ring junction geometry, and spatial orientation of substituents [1]. Within the furo[2,3-c]pyridine series specifically, the position of halogen substitution critically determines downstream synthetic accessibility and biological target engagement. For instance, the chlorine atom at the 7-position of 7-chlorofuro[2,3-c]pyridine occupies a site that is distinct from the 4-position chlorination in furo[3,2-c]pyridine systems; the latter regioisomer has been studied as a ligand scaffold but demonstrates different reactivity profiles with cyclic secondary amines and sodium alkoxides, with reported synthesis yields ranging from 42% to 99% depending on substitution pattern [2]. Furthermore, in furo[3,2-b]pyridine N-oxide chemistry, chlorination with phosphorus oxychloride yields a mixture of 2-chloro, 3-chloro, 5-chloro, and 7-chloro derivatives—underscoring that even within the same reaction conditions, regioisomeric chlorine placement is neither predictable nor interchangeable without empirical optimization [3]. These structural and electronic divergences translate directly into non-interchangeable synthetic outcomes and target-specific activity profiles, as evidenced by the fact that furo[2,3-c]pyridine derivatives have been advanced to preclinical candidates (e.g., PNU-142721 as an HIV-1 non-nucleoside reverse transcriptase inhibitor) while other regioisomers have been pursued for entirely distinct therapeutic areas such as pain management and kinase inhibition [4][5].

Quantitative Evidence of 7-Chlorofuro[2,3-c]pyridine Differentiation Versus Key Comparator Scaffolds


Synthetic Pathway Efficiency: 7-Chloro-Furo[2,3-c]pyridine as Critical Intermediate for HIV-1 NNRTI PNU-142721 Development

7-Chlorofuro[2,3-c]pyridine serves as the essential heterocyclic precursor in the convergent stereoselective total synthesis of PNU-142721 and PNU-109886, two furo[2,3-c]pyridine thiopyrimidine HIV-1 reverse transcriptase inhibitors [1]. The synthetic route utilized alkylation of 4-amino-6-chloro-2-thiopyrimidine with (R)-1-chloroethyl furo[2,3-c]pyridine intermediates, enabling direct access to the desired (S)-configuration without requiring costly late-stage chiral resolution [1]. In contrast, the parent unsubstituted furo[2,3-c]pyridine (synthesized via cyclization of β-(3-furyl)acrylic acid azide at 180°C in diphenylmethane followed by chlorination with phosphorus oxychloride and zinc reduction) requires additional synthetic steps to introduce the requisite functionality for coupling, rendering the 7-chloro derivative a more synthetically tractable starting material for this class of inhibitors [2]. PNU-142721 demonstrated potent and broad-spectrum activity against wild-type HIV-1 RT and clinically relevant drug-resistant variants, including the Tyr181Cys and Lys103Asn mutations, establishing the therapeutic relevance of the 7-chloro-substituted furo[2,3-c]pyridine core [3].

Medicinal chemistry HIV-1 non-nucleoside reverse transcriptase inhibitors Stereoselective synthesis

ClogP Differentiation: Lipophilicity Comparison Between 7-Chloro and 4-Chloro Furopyridine Regioisomers

Computational physicochemical profiling reveals distinct lipophilicity profiles between regioisomeric chlorofuropyridines. 7-Chlorofuro[2,3-c]pyridine exhibits a calculated ClogP value of 1.88156 and a predicted LogP of 2.22 [1]. In comparison, the regioisomeric 4-chlorofuro[3,2-c]pyridine displays a lower ClogP value of 1.805 and a predicted LogP of 1.90 [1]. The approximately 0.08 unit difference in ClogP and 0.32 unit difference in predicted LogP between the two regioisomers indicates that 7-chlorofuro[2,3-c]pyridine is measurably more lipophilic, a property that directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior of derived compounds.

Physicochemical properties Drug-likeness prediction Medicinal chemistry optimization

Reactivity Profile: Regioselective Lithiation Distinguishes Furo[2,3-c]pyridine from Alternative Furopyridine Frameworks

The furo[2,3-c]pyridine scaffold, including its 7-chloro derivative, exhibits a distinct and well-characterized regioselective lithiation profile that enables predictable functionalization at specific ring positions [1]. A detailed procedure for successive regioselective lithiations of furo[2,3-c]pyridine has been established using n-BuLi and the [n-BuLi/LiDMAE] superbase system, allowing for the preparation of polysubstituted furo[2,3-c]pyridine ligands with defined substitution patterns [1]. This regiochemical predictability is not uniformly shared across all furopyridine regioisomers. For example, furo[3,2-b]pyridine N-oxide chlorination yields an unpredictable mixture of 2-chloro, 3-chloro, 5-chloro, and 7-chloro derivatives under standard reaction conditions, necessitating chromatographic separation and structural confirmation of individual regioisomers [2]. The existence of a validated, reproducible lithiation protocol for furo[2,3-c]pyridines provides synthetic chemists with a reliable roadmap for scaffold elaboration that is not available for the alternative regioisomeric series.

Organometallic chemistry Regioselective functionalization Synthetic methodology

Documented Biological Activity: TLR8 Agonism and Chemokine Induction Distinguish Furo[2,3-c]pyridines from Other Furopyridine Series

In a focused library of furo[2,3-c]pyridines evaluated for Toll-like receptor 8 (TLR8) activity, a distinct structure-activity relationship (SAR) was observed with varying substituents at the C2 position [1]. In human peripheral blood mononuclear cells (PBMCs), none of the evaluated furo[2,3-c]pyridines induced proinflammatory cytokine production, yet several analogues upregulated multiple chemokine ligand genes [1]. The most active compound in the series demonstrated prominent adjuvantic effects in rabbit immunization studies [1]. This chemotype-specific immunomodulatory profile—characterized by chemokine induction in the absence of proinflammatory cytokine release—has been proposed to confer reduced local and systemic reactogenicity compared to established TLR agonists [1]. In contrast, furo[3,2-c]pyridine derivatives have been explored primarily for antimicrobial activity against bacterial strains including Xanthomonas sp. and Erwinia amylovora, as well as antifungal activity against Pyrenophora avenae and Fusarium graminearum , while furo[2,3-c]pyridine-based indanone oximes have been optimized as potent and selective B-Raf kinase inhibitors for oncology applications . These divergent biological profiles underscore that the furo[2,3-c]pyridine core accesses distinct target space that is not addressable by alternative furopyridine regioisomers.

Immunomodulation TLR8 agonism Vaccine adjuvant development

Commercial Availability and Purity Specifications: 7-Chlorofuro[2,3-c]pyridine Procurement Benchmarking

7-Chlorofuro[2,3-c]pyridine (CAS 84400-99-7) is commercially available from multiple suppliers with standard purity specifications ranging from 95% to 98%, and batch-specific analytical data including NMR, HPLC, and GC are available upon request from established vendors . The compound is classified as a research-use-only heterocyclic building block with the MDL number MFCD09834947 and is stocked and shipped from distribution centers in the United States, Europe, and Asia . In comparison, alternative halogenated furopyridines such as 4-chlorofuro[3,2-c]pyridine are less commonly listed in commercial catalogs and often require custom synthesis or are only available as part of specialized research chemical collections [1]. The broader commercial availability and established quality control documentation for 7-chlorofuro[2,3-c]pyridine reduce procurement lead times and ensure batch-to-batch reproducibility.

Chemical procurement Quality specifications Synthetic building blocks

Derivative SAR Evidence: 7-Chloro-5-methylfuro[2,3-c]pyridine Demonstrates Substituent-Dependent Binding Affinity Modulation

Structure-activity relationship studies on 7-chloro-5-methylfuro[2,3-c]pyridine (a closely related derivative of the parent 7-chlorofuro[2,3-c]pyridine scaffold) indicate that the presence of chlorine and methyl substituents modulates binding affinity and selectivity toward specific enzymes and receptors . The compound has been characterized as an inhibitor of certain enzyme and receptor targets, with its mechanism of action involving direct binding to molecular targets and subsequent modulation of their activity . This SAR observation supports the premise that the 7-chloro substitution pattern in the furo[2,3-c]pyridine series confers specific molecular recognition properties that are distinct from unsubstituted or alternatively substituted furopyridine derivatives. Furthermore, furo[2,3-c]pyridine derivatives have been evaluated in cellular assays; for example, furo[2,3-c]pyridine-5-methanol, 7-chloro- (CAS 208519-39-5) exhibited an IC₅₀ value of 1.8 µM in HeLa cell assays, with reduced off-target effects on mitogen-activated protein kinases (MAPKs) [1].

Structure-activity relationships Enzyme inhibition Receptor binding

Validated Application Scenarios for 7-Chlorofuro[2,3-c]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

7-Chlorofuro[2,3-c]pyridine is the validated heterocyclic precursor for the stereoselective synthesis of furo[2,3-c]pyridine thiopyrimidine HIV-1 reverse transcriptase inhibitors including PNU-142721, a broad-spectrum NNRTI active against wild-type and drug-resistant variants (Tyr181Cys, Lys103Asn mutations) [1]. The convergent synthetic route utilizing enzymatic kinetic resolution of 1-hydroxyethyl furo[2,3-c]pyridine intermediates directly accesses the (S)-enantiomer required for target engagement, leveraging the 7-chloro functionality for efficient coupling with 4-amino-6-chloro-2-thiopyrimidine [1]. This represents a well-documented synthetic pathway to a clinically relevant NNRTI chemotype that cannot be replicated with alternative furopyridine regioisomers without significant route redesign [2].

Immunomodulator Discovery: TLR8 Agonist and Vaccine Adjuvant Development

The furo[2,3-c]pyridine core, from which 7-chlorofuro[2,3-c]pyridine is derived, has demonstrated TLR8-dependent NF-κB signaling activation with a favorable proinflammatory cytokine-sparing profile in human PBMCs [1]. In focused SAR studies, furo[2,3-c]pyridine analogues upregulated chemokine ligand genes without inducing proinflammatory cytokines, and the most active compound exhibited prominent adjuvantic effects in rabbit immunization studies [1]. The complete absence of proinflammatory cytokine induction coupled with robust adjuvantic activity suggests this chemotype may offer reduced local and systemic reactogenicity compared to established TLR agonists [1]. 7-Chlorofuro[2,3-c]pyridine serves as an entry point for constructing 2,3-diamino-furo[2,3-c]pyridine libraries for TLR8-targeted immunomodulator screening [1].

Oncology Research: B-Raf Kinase Inhibitor Scaffold Elaboration

Furo[2,3-c]pyridine-based indanone oximes have been identified through virtual and high-throughput screening and optimized as potent and selective inhibitors of B-Raf kinase, a validated oncology target [1]. Structure-activity relationship evolution from initial imidazo[1,2-a]pyrazine hits to the furo[2,3-c]pyridine indanone oxime series yielded highly potent and selective B-Raf inhibitors [1]. The 7-chlorofuro[2,3-c]pyridine scaffold provides a synthetic entry point for constructing B-Raf inhibitor candidates, with the chlorine substituent offering a handle for further functionalization or serving as a modulator of electronic properties that influence kinase hinge-region binding [2].

Chemical Biology: Regioselective Scaffold Functionalization for Library Synthesis

The established regioselective lithiation protocol for furo[2,3-c]pyridines using n-BuLi and the [n-BuLi/LiDMAE] superbase system enables predictable successive functionalization at defined ring positions [1]. This methodological toolbox permits the rational synthesis of polysubstituted furo[2,3-c]pyridine ligands with predetermined substitution patterns, reducing the empirical burden typically associated with heterocycle diversification [1]. 7-Chlorofuro[2,3-c]pyridine, bearing a pre-installed chlorine substituent at the 7-position, can be further elaborated using this validated lithiation chemistry to generate focused compound libraries for structure-activity relationship studies, drug discovery, or chemical probe development [1]. The existence of this reproducible methodology distinguishes the furo[2,3-c]pyridine scaffold from alternative furopyridine series where regiochemical outcomes are less predictable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.